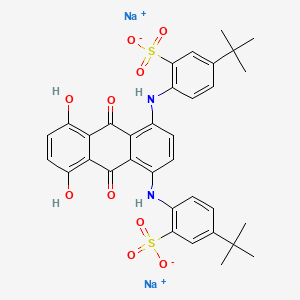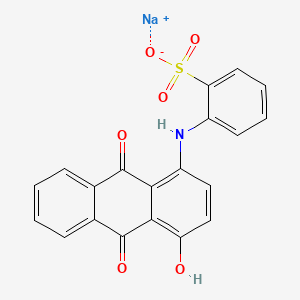
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt is a chemical compound known for its use as a colorant in various applications. It is an anthraquinone dye, which is a class of dyes derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is commonly used in the cosmetic industry, particularly in hair dye formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves several steps. The starting material is typically anthraquinone, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by a series of reactions to introduce the amino and hydroxy groups at specific positions on the anthraquinone ring. The final step involves the formation of the monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a colorant in various chemical processes and as a reagent in analytical chemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: It is investigated for its potential use in medical diagnostics and therapeutics.
Industry: The compound is widely used in the cosmetic industry, particularly in hair dye formulations.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. In hair dye formulations, the compound penetrates the hair shaft and binds to the keratin proteins, resulting in a color change. The exact molecular pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, monosodium salt
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-4-methyl-, monosodium salt
Uniqueness
What sets benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt apart from similar compounds is its specific substitution pattern on the anthraquinone ring. This unique structure imparts distinct color properties and reactivity, making it particularly suitable for use in hair dye formulations .
Propiedades
Número CAS |
71130-52-4 |
|---|---|
Fórmula molecular |
C20H12NNaO6S |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H13NO6S.Na/c22-15-10-9-14(21-13-7-3-4-8-16(13)28(25,26)27)17-18(15)20(24)12-6-2-1-5-11(12)19(17)23;/h1-10,21-22H,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
VKFVAQKMCLHBCX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



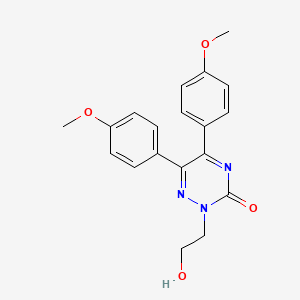
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
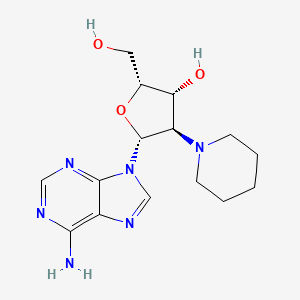

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
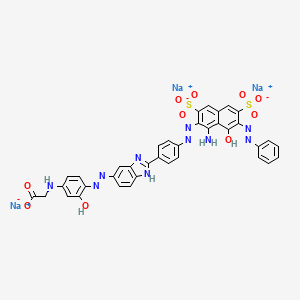

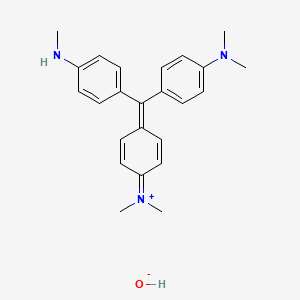
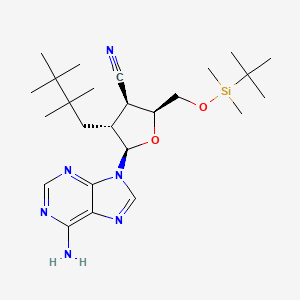
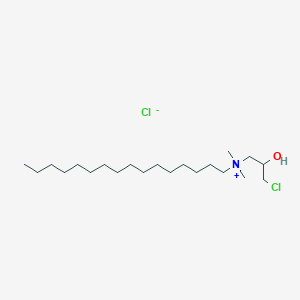
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
